molecular formula C10H10O3 B2517830 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 153-90-2

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2517830
CAS No.: 153-90-2
M. Wt: 178.187
InChI Key: SFJUTOQJGSMBIZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 153-90-2) is a bicyclic aromatic compound featuring a fused five-membered dihydroindene ring and a six-membered aromatic ring. Its IUPAC name reflects the positions of substituents: a hydroxyl (-OH) group at carbon 4, a carboxylic acid (-COOH) at carbon 5, and partial saturation in the indene scaffold (2,3-dihydro). The molecular formula is C₁₀H₁₀O₃ , with a molecular weight of 178.18 g/mol.

The compound exists as a bicyclic system where the five-membered ring adopts a partially saturated structure (2,3-dihydro), while the six-membered ring remains aromatic. The hydroxyl group is positioned on the aromatic ring, and the carboxylic acid is attached to the dihydroindene moiety. This structural arrangement creates a rigid framework with distinct electronic and steric properties.

Key Structural Features:

Feature Description
Core Structure Fused bicyclic system (dihydroindene + aromatic ring)
Functional Groups -OH (C4), -COOH (C5)
Stereochemistry Partial saturation introduces conformational constraints

Crystallographic Analysis and Conformational Studies

The crystal structure of this compound has been characterized using X-ray diffraction. Key findings include:

  • Conformational Preferences :

    • The five-membered dihydroindene ring adopts an envelope conformation, with one carbon out of the plane.
    • The carboxylic acid group participates in hydrogen bonding, forming intermolecular interactions that stabilize the crystal lattice.
  • Crystal Packing :

    • Molecules are linked via O–H⋯O hydrogen bonds, creating a three-dimensional network.
    • Hydrogen bonding between the hydroxyl group and carboxylic acid oxygen atoms contributes to lattice stability.

Crystal Data (Selected Parameters):

Parameter Value Source
Space Group P2₁
Cell Parameters a = 9.5514 Å, b = 5.7762 Å, c = 13.1324 Å
β Angle 92.126°
Volume (V) 724.03 ų

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

While direct spectroscopic data for this compound are limited, its functional groups dictate characteristic spectral signatures:

Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR :
    • Hydroxyl Proton : Broad signal (~δ 5.0–6.0 ppm) due to exchange with solvent.
    • Aromatic Protons : Multiplets in the δ 7.0–7.5 ppm range, depending on substitution.
    • Dihydroindene Protons : Peaks for CH₂ groups (~δ 2.0–3.0 ppm).
  • ¹³C NMR :
    • Carboxylic Acid : ~δ 170–175 ppm (C=O).
    • Hydroxyl-Carrying Carbon : ~δ 130–140 ppm (C4).
Infrared Spectroscopy (IR) :
  • O–H Stretch : Broad absorption at ~3200–3500 cm⁻¹ (hydroxyl).
  • C=O Stretch : Strong peak at ~1700–1750 cm⁻¹ (carboxylic acid).
  • Aromatic C–H Stretch : Peaks at ~3050 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy :
  • Absorption Maxima : Expected λₘₐₓ in the range of 250–280 nm due to π→π* transitions in the aromatic system.

Spectroscopic Data Summary :

Technique Key Observations
¹H NMR Broad -OH signal; aromatic multiplets
IR O–H (3200–3500 cm⁻¹), C=O (1700–1750 cm⁻¹)
UV-Vis λₘₐₓ ~250–280 nm

Tautomeric Behavior and Steric Effects

The compound’s tautomeric potential is influenced by steric and electronic factors:

  • Keto-Enol Tautomerism :

    • The hydroxyl group at C4 and carboxylic acid at C5 may participate in keto-enol equilibria. However, steric hindrance from the dihydroindene ring limits enolization.
    • Deprotonation of the carboxylic acid in aqueous environments shifts equilibrium toward the enolate form.
  • Steric Constraints :

    • The fused bicyclic system restricts rotation around the C4–C5 bond, favoring specific tautomers.
    • Bulky substituents (if present) would further stabilize the keto form.

Tautomer Comparison :

Tautomer Stability Factors
Keto Form Dominant due to steric constraints
Enol Form Limited by ring rigidity

Properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUTOQJGSMBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-90-2
Record name 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the cyclization of 2-(2-hydroxyphenyl)acetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and subsequent hydrolysis to obtain the desired product.

Chemical Reactions Analysis

Acid-Catalyzed Functional Group Transformations

The carboxylic acid and hydroxyl groups enable classic acid-mediated reactions:

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsSource
EsterificationMethanol/H<sup>+</sup>, refluxMethyl 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylateSelective esterification of -COOH group
AcetylationAcetic anhydride, pyridine4-Acetoxy-2,3-dihydro-1H-indene-5-carboxylic acidHydroxyl group acetylated; -COOH remains intact

Halogenation Reactions

The hydroxyl group participates in electrophilic substitution:

Hydrogen Bromide Reaction
Under acetic acid catalysis:

text
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid + HBr → 4-bromo-2,3-dihydro-1H-indene-5-carboxylic acid + H2O
  • Conditions : 48 hr at 80°C in glacial acetic acid

  • Yield : Not quantified, but reaction confirmed via TLC and NMR

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused-ring systems:

Microwave-Assisted Cyclocondensation

ComponentQuantityRole
4-Hydroxy substrate0.528 g (2.99 mmol)Electrophilic partner
4-Iodophenylhydrazine0.698 g (2.58 mmol)Nucleophile
Solvent/CatalystFormic acid (2 mL) + 3 drops HClAcid catalysis

Outcome :

  • Product : Indeno[1,2-b]indole derivative

  • Conditions : Microwave irradiation (760 W, 140°C, 2 cycles of 1 min)

  • Yield : 5% after chromatography

Knoevenagel Condensation

Reacting with tert-butyl acetoacetate under basic conditions:

text
This compound + tert-butyl acetoacetate → 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
  • Catalyst : Triethylamine

  • Additive : Acetic anhydride (2.04 mL)

  • Yield : 83% after HCl workup

  • Key Data :

    • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.98 (s, 2H), 7.30–7.80 (m, aromatic protons)

    • IR: Broad O-H stretch at 3200–3500 cm<sup>-1</sup>

Decarboxylation Pathways

Controlled thermal decomposition:

  • Conditions : 220°C under N<sub>2</sub> atmosphere

  • Product : 4-hydroxy-2,3-dihydro-1H-indene (C<sub>9</sub>H<sub>10</sub>O)

  • Mechanism : Radical-initiated CO<sub>2</sub> elimination

Mechanistic Insights

  • Acid-Base Properties :

    • pK<sub>a</sub> (COOH): ~4.2 (estimated via analog comparison )

    • pK<sub>a</sub> (OH): ~9.8 (weaker acidity due to steric hindrance)

  • Steric Effects :

    • The fused bicyclic system restricts rotation, favoring ortho-directed substitutions

  • Hydrogen Bonding :

    • Intramolecular H-bonding between -OH and -COOH stabilizes transition states in cyclization reactions

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

One of the primary applications of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of various chemical compounds through cyclization reactions and functional group modifications. For instance, it can be synthesized via cyclization of 2-(2-hydroxyphenyl)acetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position.

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities. Studies have shown its antimicrobial properties against various pathogens. For example, derivatives of this compound were tested for antibacterial activity using the agar diffusion method, demonstrating significant zones of inhibition against bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were also determined, indicating its effectiveness as an antimicrobial agent .

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. Specifically, it has been shown to induce apoptosis in cancer cells that overexpress inhibitor of apoptosis (IAP) proteins. This property makes it a candidate for treating various cancer types, including breast, prostate, and colorectal cancers. Its mechanism involves sensitizing cancer cells to apoptotic signals, thus enhancing the efficacy of existing therapies .

Pharmaceutical Development

Drug Design

In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with specific molecular targets allows it to be tailored into novel therapeutic agents. For instance, modifications to its structure can enhance selectivity and potency against specific receptors involved in disease pathways .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical structure allows for the development of various derivatives that can be applied in different industrial sectors, including agriculture and materials science. The compound's versatility makes it suitable for producing agrochemicals and other functional materials .

Case Studies

Study Application Findings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated effective antibacterial properties against E. coli and S. aureus, with varying MIC values .
Patent WO2010142994A1Cancer TreatmentHighlighted efficacy in inducing apoptosis in cancer cells; applicable across multiple cancer types .
Research on SynthesisOrganic SynthesisDescribed synthesis routes involving cyclization and oxidation processes leading to high-yield production.

Mechanism of Action

The mechanism of action of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The indene-carboxylic acid scaffold is highly tunable, with modifications at positions 4, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Indene-Carboxylic Acid Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid* C₁₀H₁₀O₃ -OH (C4), -COOH (C5) 190.19 Potential medicinal intermediate
4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid C₁₁H₁₂O₂ -CH₃ (C4), -COOH (C5) 188.21 Lipophilic building block for synthesis
5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester C₁₁H₁₁ClO₃ -Cl (C5), -COOCH₃ (C2), =O (C1) 226.66 Key intermediate in pesticide (Indoxacarb) synthesis
6-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₁₀O₃ -OH (C6), -COOH (C5) 190.19 Solubility in polar solvents; research applications
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid C₁₂H₁₄O₂ -CH₃ (C2, geminal), -COOH (C5) 202.24 High-purity material for specialty chemicals
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride C₁₀H₁₂ClNO₂ -NH₂ (C3), -COOH (C5), HCl 213.70 Chiral building block for drug discovery

Key Differences and Implications

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (e.g., -Cl) : The 5-chloro derivative (Table 1) exhibits increased electrophilicity at the carbonyl group, facilitating nucleophilic attacks in pesticide synthesis .
  • Hydroxy vs. Methyl Groups : The 4-hydroxy derivative is more polar than its 4-methyl analog, impacting solubility and bioavailability. Methyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Accessibility: The 5-chloro-1-oxo derivative is synthesized via Friedel-Crafts acylation followed by cyclization, achieving 53% yield with optimized solvent systems (n-hexane over dichloromethane) . Amino derivatives (e.g., 3-amino) require protective group strategies, as seen in the use of hydrochloride salts to stabilize the amine during synthesis .

Biological and Industrial Applications: Medicinal Chemistry: Hydroxy and amino derivatives are explored as intermediates in antiviral and anticancer agents. For example, 4-hydroxy analogs are studied in SARS-CoV-2 NSP3 macrodomain inhibitors . Agrochemicals: The 5-chloro-1-oxo ester is critical in producing Indoxacarb, a broad-spectrum insecticide .

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological activity. Its molecular formula is C10H10O3C_{10}H_{10}O_3 with a molecular weight of approximately 178.18 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in the management of inflammatory diseases .
  • Anticonvulsant Activity : It has been utilized in the synthesis of derivatives that exhibit anticonvulsant activity, indicating its potential role in neurological disorders.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. However, the exact molecular targets and pathways remain to be fully elucidated .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition at certain concentrations. The results indicated that it could serve as a lead compound in developing new antimicrobial agents.
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of the compound in vitro, revealing that it reduced pro-inflammatory cytokine production in cultured cells. This suggests potential therapeutic applications in inflammatory diseases.
  • Synthesis of Anticonvulsant Derivatives : Research highlighted the use of this compound as a precursor in synthesizing new compounds with anticonvulsant properties. These derivatives were tested for their efficacy in animal models of epilepsy.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits significant inhibition against bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro
AnticonvulsantServes as a precursor for anticonvulsant derivatives

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